molecular formula C13H18N2O3S B10975239 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid

2-[(4,5-Dimethyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid

Cat. No.: B10975239
M. Wt: 282.36 g/mol
InChI Key: DJKSMDQQWSHWMA-UHFFFAOYSA-N
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Description

2-{[(4,5-DIMETHYL-1,3-THIAZOL-2-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound featuring a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4,5-DIMETHYL-1,3-THIAZOL-2-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stages of synthesis . This process is followed by further reactions to introduce the thiazole ring and other functional groups.

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(4,5-DIMETHYL-1,3-THIAZOL-2-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-{[(4,5-DIMETHYL-1,3-THIAZOL-2-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4,5-DIMETHYL-1,3-THIAZOL-2-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Properties

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

2-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H18N2O3S/c1-7-8(2)19-13(14-7)15-11(16)9-5-3-4-6-10(9)12(17)18/h9-10H,3-6H2,1-2H3,(H,17,18)(H,14,15,16)

InChI Key

DJKSMDQQWSHWMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CCCCC2C(=O)O)C

solubility

40.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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